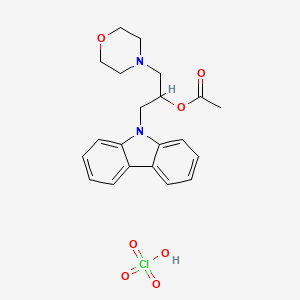

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate

Description

Propriétés

IUPAC Name |

(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAWPFQKPWNVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate typically involves the following steps:

Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole at the nitrogen position. This can be achieved through various methods, including N-alkylation or N-acylation.

Introduction of the Morpholine Group: The next step involves the introduction of the morpholine group through a nucleophilic substitution reaction. This can be done by reacting the carbazole derivative with a suitable morpholine derivative under basic conditions.

Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of the Perchlorate Salt: Finally, the acetate compound is converted to its perchlorate salt by reacting it with perchloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate can undergo various chemical reactions, including:

Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

Reduction: Reduction of the carbazole ring can lead to the formation of tetrahydrocarbazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carbazole-3,6-dione

Reduction: Tetrahydrocarbazole derivatives

Substitution: Various substituted morpholine derivatives

Applications De Recherche Scientifique

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mécanisme D'action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Carbazole derivatives vary widely based on substituents attached to the core structure. Below is a comparative analysis of key compounds:

Physical and Electronic Properties

- Melting Points : Derivatives with rigid substituents (e.g., nitro or fluoro groups in ) exhibit high melting points (>200°C), whereas morpholine and perchlorate groups in the target compound may reduce crystallinity .

- Electronic Applications: Carbazole-quinoline hybrids (e.g., ’s compound 5) are used in OLEDs due to their luminescent properties. The target compound’s perchlorate group may alter charge transport properties compared to neutral derivatives .

Activité Biologique

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

- Molecular Formula : C19H22N2O2ClO4

- Molecular Weight : 392.84 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 302.5 °C at 760 mmHg

- Flash Point : 136.8 °C

Structural Characteristics

The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The morpholine ring contributes to its pharmacokinetic profile, potentially enhancing solubility and bioavailability.

Antiviral Properties

Recent studies have explored the antiviral potential of carbazole derivatives against various viruses, including SARS-CoV-2. Research indicates that derivatives similar to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate exhibit significant binding affinities to viral proteins, suggesting potential as therapeutic agents.

Case Study: Inhibition of SARS-CoV-2

A study published in Molecules highlighted the synthesis and biological evaluation of carbazole derivatives. Among these, compounds with structural similarities to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate demonstrated high binding energies against the main protease of SARS-CoV-2, indicating their potential as inhibitors (binding energies ranging from -6.38 to -8.92 Kcal/mol) .

| Compound ID | Binding Energy (Kcal/mol) | Target Protein |

|---|---|---|

| 9b | -8.83 | Main Protease |

| 9c | -8.92 | Main Protease |

| 9h | -8.76 | Spike Glycoprotein |

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. The presence of the carbazole structure is associated with various mechanisms of action, including apoptosis induction and cell cycle arrest.

Research Findings

A study indicated that certain carbazole derivatives could inhibit cancer cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK . These findings suggest that compounds like 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate may have similar effects.

Pharmacokinetic Properties

The pharmacokinetic profile of carbazole-based compounds is crucial for their therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are often conducted to evaluate these properties.

ADMET Analysis Results

The evaluated compounds showed favorable properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.